molecular formula C6H11F3O2 B8352636 3-Trifluoromethyl-1.5-pentanediol

3-Trifluoromethyl-1.5-pentanediol

Cat. No.: B8352636
M. Wt: 172.15 g/mol
InChI Key: RLROJFITVNGKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethyl-1,5-pentanediol (CAS: Not provided in evidence) is a fluorinated diol featuring a trifluoromethyl (-CF₃) group at the 3-position of a 1,5-pentanediol backbone.

Properties

Molecular Formula

C6H11F3O2

Molecular Weight

172.15 g/mol

IUPAC Name

3-(trifluoromethyl)pentane-1,5-diol

InChI

InChI=1S/C6H11F3O2/c7-6(8,9)5(1-3-10)2-4-11/h5,10-11H,1-4H2

InChI Key

RLROJFITVNGKHL-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CCO)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related diols, such as 3-Methyl-1,5-pentanediol (CAS: 4457-71-0) and 3-Phenoxy-1,2-propanediol (CAS: Not specified). Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Property 3-Trifluoromethyl-1,5-pentanediol (Inferred) 3-Methyl-1,5-pentanediol 3-Phenoxy-1,2-propanediol
Functional Groups -CF₃, -OH (1° and 2°) -CH₃, -OH (1° and 2°) -OPh (phenoxy), -OH (1° and 2°)
Boiling Point Likely >150°C (due to -CF₃ polarity) 150°C at 3.3 kPa Not reported
Hydrophobicity High (fluorinated group) Moderate (aliphatic -CH₃) Low (polar phenoxy group)
Reactivity Enhanced acidity of -OH (electron-withdrawing -CF₃) Standard diol reactivity Susceptible to oxidation (phenolic ether)
Toxicity (LD₅₀) Not reported 320 mg/kg (oral, rat) Not reported

Key Findings

Substituent Effects: The -CF₃ group in 3-Trifluoromethyl-1,5-pentanediol likely increases its acidity and thermal stability compared to the methyl analog . Fluorinated compounds also exhibit superior resistance to metabolic degradation, a trait absent in 3-Methyl-1,5-pentanediol.

Applications: 3-Methyl-1,5-pentanediol is used as a reagent in polymer crosslinking and solvent systems . Its fluorinated counterpart may find niche roles in fluoropolymer synthesis or bioactive molecules. 3-Phenoxy-1,2-propanediol is linked to pharmaceutical intermediates (via NLM PUBMED references ), but its fluorinated analog’s bioactivity remains unexplored in the evidence.

Safety and Handling: 3-Methyl-1,5-pentanediol has moderate toxicity (LD₅₀: 320 mg/kg) but lacks carcinogenicity classifications .

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